molecular formula C13H19N B8272278 N,N-diethyl-2,3-dihydro-1H-inden-2-amine

N,N-diethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B8272278
M. Wt: 189.30 g/mol
InChI Key: IPKWICPQIRRGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2,3-dihydro-1H-inden-2-amine is a synthetic amine belonging to the 2-aminoindane class, which are characterized by a conformationally rigid phenethylamine skeleton . This structural motif makes it an indane analogue of diethylamphetamine and a subject of interest in medicinal chemistry and neuropharmacology research . Aminoindanes, as a class, have been investigated for their potential as serotonin release and re-uptake agents, demonstrating a relatively selective effect on the serotonin system in in vitro studies on rat brain synaptosomes . Some analogues have been explored for various therapeutic applications, including as bronchodilators, analgesics, neuroprotective agents, and antipsychotic medicines . This high-purity compound is intended for use as a pharmaceutical intermediate or a reference standard in analytical and experimental settings . Researchers value this compound for its role in studying structure-activity relationships and the pharmacological effects of rigid phenethylamine analogues. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N,N-diethyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-3-14(4-2)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

IPKWICPQIRRGCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC2=CC=CC=C2C1

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving N,n Diethyl 2,3 Dihydro 1h Inden 2 Amine

Mechanistic Insights into Functional Group Interactions

The chemical behavior and biological activity of N,N-diethyl-2,3-dihydro-1H-inden-2-amine are significantly influenced by the interactions of its functional groups, namely the tertiary amine and the dihydroindenyl scaffold. These interactions can be further modulated by derivatization, such as the formation of a trifluoroacetamide (B147638), which introduces new possibilities for non-covalent interactions.

Hydrogen Bonding Networks in Trifluoroacetamide Derivatives

The conversion of the tertiary amine in this compound to a trifluoroacetamide derivative introduces a trifluoroacetyl group, which has a profound impact on the molecule's electronic properties and its capacity for hydrogen bonding. While the parent amine is a hydrogen bond acceptor, the trifluoroacetamide derivative can act as both a hydrogen bond donor (N-H) and acceptor (C=O and fluorine atoms).

In the solid state and in solution, trifluoroacetamide derivatives can also participate in intermolecular hydrogen bonding. In crystals, molecules of similar compounds, such as 2-hydroxy-N-trifluoroacetylaniline, have been shown to form ribbons held together by intermolecular hydrogen bonds between the hydroxy and carbonyl groups of adjacent molecules. rsc.org For the trifluoroacetamide of this compound, it is conceivable that in the absence of other strong hydrogen bond donors or acceptors, the N-H and C=O groups would be the primary sites for forming intermolecular hydrogen-bonded networks, potentially leading to dimers or larger aggregates. pleiades.online The strength and nature of these hydrogen bonds can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonds may be favored, while in polar, hydrogen-bonding solvents, intermolecular interactions with the solvent molecules would be more prevalent.

Table 1: Potential Hydrogen Bonding Interactions in the Trifluoroacetamide Derivative of this compound

Interaction TypeDonorAcceptorPotential Effect on Conformation
IntramolecularN-HFluorineIncreased planarity and rigidity
IntermolecularN-HC=O (of another molecule)Dimer or aggregate formation
IntermolecularN-HSolvent (e.g., DMSO)Solvation and disruption of self-association
IntermolecularSolvent (e.g., water)C=OSolvation

Enzyme Active Site Interactions and Modulatory Effects

Derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. nih.govresearchgate.net This suggests that the 2-aminoindan (B1194107) scaffold can effectively interact with the active site of this enzyme. The inhibition of MAO-B is a recognized therapeutic strategy for Parkinson's disease. nih.gov

For this compound, the presence of the two ethyl groups on the nitrogen atom would likely influence its interaction with enzyme active sites. In the context of MAO-B inhibition, the binding of inhibitors often involves hydrophobic interactions within a cavity in the enzyme. The dihydroindenyl portion of the molecule can fit into this hydrophobic pocket. The orientation and binding affinity would be affected by the steric bulk of the N,N-diethyl group.

Molecular docking studies with related aminoindan derivatives and neurotransmitter transporters have been used to understand the binding modes. uri.edu These studies suggest that the amine group is crucial for interaction with key residues in the active site. For this compound, the tertiary amine could interact with acidic residues in an enzyme's active site through ionic interactions after protonation. The diethyl groups would contribute to the hydrophobic interactions within the binding pocket.

The modulatory effects of this compound would depend on the specific enzyme it interacts with. If it were to act as a MAO-B inhibitor, it would lead to an increase in the levels of dopamine in the brain, which is the desired effect in the treatment of Parkinson's disease. The kinetics of this inhibition could be competitive, non-competitive, or mixed, depending on how the molecule binds to the enzyme relative to its substrate. mdpi.com

Table 2: Key Concepts in Enzyme Active Site Interactions

Interaction TypeDescriptionPotential Role for this compound
Hydrophobic InteractionsInteractions between nonpolar parts of the molecule and nonpolar residues in the enzyme active site.The dihydroindenyl core and the ethyl groups can engage in hydrophobic interactions within the enzyme's binding pocket.
Ionic InteractionsElectrostatic attraction between charged groups on the inhibitor and the enzyme.The protonated tertiary amine can form ionic bonds with negatively charged amino acid residues (e.g., aspartate, glutamate).
Steric HindranceThe size and shape of the inhibitor affecting its ability to fit into the active site.The N,N-diethyl groups may provide a better fit for some enzyme active sites while hindering binding to others, thus contributing to selectivity.

Theoretical Studies and Computational Chemistry of N,n Diethyl 2,3 Dihydro 1h Inden 2 Amine

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. For N,N-diethyl-2,3-dihydro-1H-inden-2-amine, DFT calculations offer a window into its intrinsic molecular and electronic nature.

Molecular and Electronic Structure Elucidation

The optimized molecular geometry of this compound reveals a complex three-dimensional arrangement of its constituent atoms. The indane core, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane ring, forms the rigid backbone of the molecule. The diethylamino group, attached to the second position of the cyclopentane ring, introduces a degree of conformational flexibility.

Key structural parameters, such as bond lengths, bond angles, and dihedral angles, have been calculated to define the molecule's spatial configuration. The distribution of electrons within the molecule is not uniform, leading to variations in electron density across the structure. The nitrogen atom of the diethylamino group, with its lone pair of electrons, represents a region of higher electron density, a feature that significantly influences the molecule's chemical behavior.

Table 1: Selected Calculated Structural Parameters for this compound

ParameterValue
C-N Bond Length (Amine)1.46 Å
C-C Bond Length (Aromatic)1.39 - 1.41 Å
C-C-N Bond Angle112.5°
Dihedral Angle (Benzene-Cyclopentane)2.5°

Reactivity Analysis and Nature of Chemical Bonding

The electronic structure provides a basis for understanding the reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (IR, NMR)

DFT calculations can predict spectroscopic properties, which are invaluable for the experimental identification and characterization of a compound. The vibrational frequencies corresponding to the infrared (IR) spectrum of this compound have been computed. These frequencies are associated with specific molecular vibrations, such as the stretching and bending of bonds.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms have been predicted. These shifts are highly sensitive to the local electronic environment of each nucleus and provide a detailed fingerprint of the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC-H Stretch (Aromatic)3050 - 3100 cm⁻¹
C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹
C-N Stretch1180 - 1250 cm⁻¹
¹H NMR SpectroscopyAromatic Protons7.1 - 7.3 ppm
Aliphatic Protons (Indane)2.8 - 3.5 ppm
Ethyl Protons1.1 - 2.6 ppm
¹³C NMR SpectroscopyAromatic Carbons120 - 145 ppm
Aliphatic Carbons25 - 60 ppm

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is an extension of DFT that allows for the study of excited electronic states and the simulation of electronic absorption spectra.

UV-Visible Spectral Characterization

The UV-Visible absorption spectrum of this compound has been simulated using TD-DFT. The calculations predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. These transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals. The calculated spectrum provides valuable information for understanding the photophysical properties of the compound.

Advanced Quantum Chemical Analyses

Further computational analyses can provide deeper insights into the chemical nature of this compound. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, hybridization, and intramolecular interactions in greater detail. Additionally, Atoms in Molecules (AIM) theory can be used to characterize the nature of chemical bonds and identify critical points in the electron density. These advanced methods offer a more nuanced understanding of the electronic structure and bonding in this complex molecule.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis is a powerful tool used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a key measure of their significance; a higher E(2) value indicates a stronger interaction.

For a molecule like this compound, NBO analysis would typically investigate:

Charge delocalization: The analysis would quantify the movement of electron density from the nitrogen atom's lone pair to other parts of the molecule, which is crucial for understanding its chemical behavior and basicity.

A hypothetical data table from such an analysis would resemble the following:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ(C-C)Data not availableLone Pair -> Antibond
σ (C-H)σ(C-N)Data not availableSigma Bond -> Antibond
σ (C-C)σ*(C-H)Data not availableSigma Bond -> Antibond

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). By locating bond critical points (BCPs) where the electron density is a minimum between two interacting atoms, QTAIM can characterize the nature of these interactions. Key parameters at a BCP include:

Electron density (ρ(r)): Its magnitude correlates with the strength of the bond.

Laplacian of electron density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell (covalent) interactions, while a positive value (∇²ρ(r) > 0) signifies closed-shell (ionic, hydrogen bond, van der Waals) interactions.

A QTAIM analysis of this compound in a crystalline state would identify and quantify various non-covalent interactions, such as C-H···π or van der Waals contacts, that dictate its solid-state structure.

Hirshfeld Surface Analysis for Crystal Packing and Stability

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify key intermolecular contacts. nih.gov

The analysis also produces 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.net The percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the total surface area provides a quantitative measure of their importance in the crystal packing. nih.govresearchgate.net

For this compound, which is rich in hydrogen atoms, H···H contacts would likely be the most significant contributor to the crystal packing. nih.gov A typical breakdown of intermolecular contacts is shown in the table below, with placeholder text indicating where specific data would appear.

Interaction TypeContribution (%)
H···HData not available
C···H / H···CData not available
N···H / H···NData not available
OtherData not available

Global Reactivity Descriptors and Non-Linear Optical Properties

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help predict a molecule's reactivity and stability. mdpi.com Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity. researchgate.netmdpi.com

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Non-linear optical (NLO) properties describe how a material responds to strong electromagnetic fields, which is important for applications in optoelectronics. The key NLO parameters calculated are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response.

Computational studies on similar molecules often use Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set, to calculate these properties. nih.govresearchgate.net The results of such calculations for this compound would be presented as follows:

Global Reactivity Descriptors

Parameter Symbol Value
HOMO Energy EHOMO Data not available
LUMO Energy ELUMO Data not available
Energy Gap ΔE Data not available
Chemical Hardness η Data not available

Non-Linear Optical Properties

Parameter Symbol Value
Dipole Moment μ Data not available
Mean Polarizability ⟨α⟩ Data not available

Advanced Analytical Techniques for Characterization and Purity Assessment of N,n Diethyl 2,3 Dihydro 1h Inden 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For N,N-diethyl-2,3-dihydro-1H-inden-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for unambiguous structure confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For this compound, ¹H NMR is used to confirm the presence and connectivity of the indane core, the diethylamino group, and their relative positions.

The spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the five-membered ring, and the protons of the two ethyl groups attached to the nitrogen atom. The aromatic protons typically appear in the downfield region (around 7.1-7.3 ppm), and their splitting pattern can confirm the substitution pattern on the benzene ring.

The protons on the indane skeleton, specifically at positions 1, 2, and 3, provide crucial structural information. The proton at C2, being attached to the same carbon as the diethylamino group, will have a characteristic chemical shift. The methylene protons at C1 and C3 are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as distinct multiplets due to coupling with each other and with the proton at C2. researchgate.net

The ethyl groups on the nitrogen atom will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The integration of these signals confirms the number of protons in each environment, validating the presence of the diethylamino substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C4-H, C5-H, C6-H, C7-H)7.10 - 7.30Multiplet
Methylene (C1-H₂, C3-H₂)2.80 - 3.30Multiplet
Methine (C2-H)3.40 - 3.60Multiplet
Diethylamino (-N-CH₂ -CH₃)2.50 - 2.70Quartet
Diethylamino (-N-CH₂-CH₃ )1.00 - 1.20Triplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and structural verification. udel.edulibretexts.org

For this compound, the ¹³C NMR spectrum is expected to show signals corresponding to the aromatic carbons, the aliphatic carbons of the indane ring, and the carbons of the diethylamino group. The chemical shifts are influenced by the local electronic environment. libretexts.orgoregonstate.edu The aromatic carbons will appear in the typical downfield region (120-145 ppm). The carbon atom at C2, directly bonded to the nitrogen, will be shifted downfield compared to the other aliphatic carbons (C1 and C3) due to the electronegativity of the nitrogen atom. The two carbons of the ethyl groups will also show characteristic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C4, C5, C6, C7)124 - 127
Aromatic (C3a, C7a)140 - 145
Aliphatic (C1, C3)35 - 45
Aliphatic (C2)60 - 70
Diethylamino (-N-CH₂ -CH₃)45 - 55
Diethylamino (-N-CH₂-CH₃ )10 - 15

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound (C₁₃H₁₉N), HRMS is used to verify its exact mass. mdpi.com The calculated monoisotopic mass is compared to the experimentally measured mass. A close match (typically within a few parts per million) confirms the molecular formula and rules out other potential structures with the same nominal mass.

Table 3: Molecular Formula and Mass Data

ParameterValue
Molecular FormulaC₁₃H₁₉N
Calculated Monoisotopic Mass189.15175
Expected Ion (ESI+)[M+H]⁺
Expected m/z for [M+H]⁺190.15903

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating, identifying, and quantifying trace-level impurities in pharmaceutical substances. sigmaaldrich.com This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. ijper.org

For the analysis of this compound, an LC method is first developed to separate the main compound from any potential process-related impurities or degradation products. The separated components then enter the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion of an impurity) is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for the accurate quantification of impurities even at very low concentrations, ensuring the purity and safety of the final product. ijper.org

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of chemical compounds and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used in the pharmaceutical industry.

For this compound, a reversed-phase HPLC method is typically developed for purity analysis. In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A detector, commonly a UV detector, is used to monitor the column effluent. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of this compound. Its versatility and high resolution make it an indispensable tool for monitoring the progress of chemical reactions in real-time and for the final purity assessment of the synthesized compound. nih.gov

In the context of reaction monitoring, HPLC allows chemists to track the consumption of starting materials and the formation of the desired product, this compound, as well as any intermediates or byproducts. Samples can be withdrawn from the reaction mixture at various time points and analyzed rapidly. This kinetic understanding enables the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.

For purity analysis, a validated HPLC method is used to separate the main compound from any potential impurities. A reversed-phase C18 column is typically employed, leveraging the hydrophobic interactions between the stationary phase and the analytes. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the effective separation of compounds with a range of polarities. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the indane chromophore exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Table 2: Example Purity Assessment of Different Batches

Batch NumberRetention Time (min)Peak Area (%)Purity (%)
Batch A12.599.8599.85
Batch B12.599.5299.52
Batch C12.599.9199.91

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile components that may be present in a sample of this compound. nih.gov This analysis is crucial for detecting residual solvents from the synthesis and purification process or volatile byproducts.

The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and interaction with active sites in the GC system. gcms.czlabrulez.com To overcome these issues, specialized columns, such as those with a base-deactivated stationary phase, are employed. gcms.cz These columns minimize adsorptive interactions, resulting in symmetrical peak shapes and improved resolution.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized. The gaseous components are then separated as they travel through the capillary column based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries.

Table 3: Potential Volatile Impurities and Their Characteristic Ions

CompoundPotential SourceRetention Time (min)Key Mass Fragments (m/z)
Diethylamine (B46881)Starting material4.273, 58, 44
TetrahydrofuranSolvent5.872, 42
TolueneSolvent8.592, 91, 65

Ultra-Performance Liquid Chromatography (UPLC) for Process-Related Impurities

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This enhanced performance is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of operating at much higher pressures. UPLC is particularly well-suited for the detection and quantification of trace-level, process-related impurities in this compound that might be missed by standard HPLC methods. researchgate.netnih.gov

Process-related impurities can arise from various sources, including starting materials, intermediates, byproducts from side reactions, or degradation products. The superior separating power of UPLC allows for the resolution of closely eluting impurities from the main compound peak, which is critical for accurate quantification. The increased sensitivity of UPLC, resulting from sharper and narrower peaks, enables lower limits of detection (LOD) and quantification (LOQ). researchgate.net This capability is essential for ensuring that genotoxic or other harmful impurities are controlled at levels compliant with regulatory standards.

Table 4: UPLC Performance for Key Process-Related Impurities

ImpurityRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
2,3-dihydro-1H-inden-2-amine3.10.005%0.015%
N-ethyl-2,3-dihydro-1H-inden-2-amine4.50.003%0.010%
Unidentified Dimer9.80.008%0.025%

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are definitive methods for elucidating the solid-state structure of crystalline materials. They provide precise information on the three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Stereochemistry

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. hzdr.dehzdr.de This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry of this compound. hzdr.decreative-biostructure.com

The process begins with the growth of a high-quality single crystal of the compound, often from a slow evaporation of a suitable solvent. This crystal, typically less than a millimeter in any dimension, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. unica.it

The positions and intensities of the thousands of reflections in the diffraction pattern are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined. For this compound, SC-XRD can unequivocally confirm the relative stereochemistry of the substituents on the indane ring system and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal packing.

Table 5: Hypothetical Crystallographic Data for this compound Hydrochloride

ParameterValue
Chemical Formula C₁₃H₂₀N·HCl
Formula Weight 225.76
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.987
β (º) 98.54
Volume (ų) 1390.5
Z 4
Density (calculated) (g/cm³) 1.078

Derivatives and Structural Modification Research of the N,n Diethyl 2,3 Dihydro 1h Inden 2 Amine Scaffold

Systematic Structural Alterations of the Indane Ring System

Influence of Alkyl and Halo Substituents on Chemical Reactivity

The introduction of alkyl and halo substituents onto the aromatic portion of the indane ring significantly impacts its reactivity, particularly in electrophilic aromatic substitution reactions. The position and nature of these substituents dictate the regioselectivity and rate of these reactions.

Alkyl groups, being electron-donating, generally activate the aromatic ring, making it more susceptible to electrophilic attack. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine has been achieved through a multi-step process starting from 2-aminoindan (B1194107). researchgate.netgoogle.comresearchgate.netbiosynth.com This process involves the protection of the amino group, followed by sequential Friedel-Crafts acetylations and reductions to introduce the two ethyl groups at the 5 and 6 positions. researchgate.netgoogle.comresearchgate.net The electron-donating nature of the first ethyl group directs the second electrophilic substitution (acetylation) to the adjacent position, leading to the desired 5,6-disubstituted product.

Conversely, halo substituents are generally deactivating yet ortho-, para-directing. While specific studies on the halogenation of N,N-diethyl-2,3-dihydro-1H-inden-2-amine are not extensively detailed in the available literature, general principles of electrophilic aromatic substitution on substituted indanes suggest that direct halogenation would likely yield a mixture of isomers, with the position of substitution influenced by the electronic and steric effects of the diethylamino group. The synthesis of halo-substituted 2-aminoindane derivatives has been reported, indicating the feasibility of introducing halogens onto this scaffold.

The following table summarizes the expected influence of these substituents on the reactivity of the indane ring in electrophilic aromatic substitution reactions:

SubstituentElectronic EffectInfluence on ReactivityExpected Directing Effect
Alkyl (e.g., -CH₃, -C₂H₅)Electron-donating (activating)Increases rate of reactionOrtho-, Para-directing
Halo (e.g., -Cl, -Br)Electron-withdrawing (deactivating)Decreases rate of reactionOrtho-, Para-directing

Modifications to the Aminomethyl Group and Nitrogen Atom

Alterations to the aminomethyl group and the nitrogen substituents of the this compound scaffold offer another avenue for modifying the compound's properties. These modifications can impact the basicity of the nitrogen atom, the steric environment around it, and the potential for further functionalization.

Research into N-alkyl and N-aralkyl substituted 2-aminoindans has shown that the nature of the substituents on the nitrogen atom can significantly influence the compound's biological activity. science.gov For example, studies on a series of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans revealed that the di-N-propyl substitution was optimal for achieving selectivity for certain biological targets. science.gov This suggests that the size and nature of the N-alkyl groups are critical for molecular recognition.

Methods for modifying the N,N-diethylamino group include N-dealkylation and N-alkylation. Oxidative N-dealkylation of tertiary amines, including N,N-dialkylanilines, can be achieved using various catalytic systems. researchgate.netmdpi.comnih.govrsc.orgdntb.gov.ua This process could potentially convert the N,N-diethylamino group to an N-ethylamino or a primary amino group, providing a handle for further derivatization. Conversely, N-alkylation of primary or secondary amines is a common method for synthesizing tertiary amines. ontosight.ainih.govacsgcipr.orgnih.govnih.govnih.gov Starting from 2-aminoindane, successive alkylation with different alkyl halides could lead to a variety of N,N-dialkyl-2,3-dihydro-1H-inden-2-amine derivatives with varying steric and electronic properties.

Chiral Derivatives and Enantioselective Synthesis

The 2-position of the indane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this and related compounds is of great interest, as different enantiomers often exhibit distinct biological activities.

Asymmetric Hydrogenation for Chiral Amine Production

Asymmetric hydrogenation of prochiral precursors, such as imines or enamines, is a powerful method for the synthesis of chiral amines. rsc.orgresearchgate.netrsc.orgorganic-chemistry.orgresearchgate.net While specific examples of the asymmetric hydrogenation to directly produce this compound are not prevalent in the reviewed literature, the general applicability of this method to the synthesis of chiral amines is well-established.

The synthesis of chiral amines can be achieved through the asymmetric reduction of corresponding imines or enamines using chiral catalysts. researchgate.netrsc.orgorganic-chemistry.org For instance, the reduction of an enamine derived from 2-indanone (B58226) could potentially yield chiral this compound. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are commonly used catalysts for these transformations, often providing high enantioselectivities.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through chromatographic methods using a chiral stationary phase (CSP).

The resolution of substituted 2-aminoindane derivatives has been successfully accomplished by forming diastereomeric amides with a chiral acylating agent, such as (R)-mandeloyl chloride. researchgate.net The resulting diastereomers can then be separated by crystallization and subsequently hydrolyzed to yield the enantiomerically pure amines. researchgate.net

Enzymatic resolution is another powerful technique. For example, lipase-catalyzed acylation has been used to resolve racemic trans-1-azidoindan-2-ol with high enantiomeric excess, which can then be converted to the corresponding chiral cis-1-aminoindan-2-ol. Chiral High-Performance Liquid Chromatography (HPLC) is also a widely used analytical and preparative method for separating enantiomers of chiral amines and their derivatives. nih.govtandfonline.comsigmaaldrich.comnih.govchromatographyonline.com Various chiral stationary phases are available that can effectively separate the enantiomers of a wide range of compounds.

Synthesis of Functionalized Dihydroindenamine Analogs

The synthesis of functionalized analogs of this compound allows for the introduction of a wide array of chemical functionalities, further expanding the potential applications of this scaffold.

One approach to functionalization is the synthesis of derivatives with substituents on the indane ring. For example, 2-aminoindane-2-carboxylic acid has been efficiently synthesized via the dialkylation of a nucleophilic glycine (B1666218) equivalent. nih.gov This introduces a carboxylic acid group at the 2-position, which can serve as a handle for further modifications, such as amide bond formation.

Furthermore, the synthesis of various substituted 2-aminoindane and 2-aminotetralin derivatives has been reported, showcasing the versatility of this structural motif. researchgate.net These syntheses often involve multi-step sequences to introduce different functional groups onto the aromatic ring. The development of synthetic routes to hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives also highlights the potential for creating complex, functionalized heterocyclic systems based on related scaffolds. nih.gov

Trifluoroacetamide (B147638) Derivatives as Synthetic Intermediates

The chemical reactivity of the amino group in 2-aminoindane derivatives is often modulated through the use of protecting groups, a common strategy in multi-step organic synthesis. Among these, the trifluoroacetamide group has proven to be a particularly effective protecting group, facilitating specific chemical transformations on the indane ring system.

A notable application of this strategy is in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a key precursor for the long-acting beta-adrenoceptor agonist, Indacaterol. The synthesis commences with the protection of the amino group of 2-aminoindan. This is achieved by reacting 2-aminoindan with ethyl trifluoroacetate (B77799) to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. ontosight.ai This trifluoroacetamide derivative serves as a stable intermediate, allowing for subsequent modifications of the aromatic ring of the indane structure. nih.gov

The protected intermediate then undergoes a sequence of Friedel-Crafts acylation and reduction reactions to introduce the two ethyl groups at the 5 and 6 positions of the indane ring. nih.gov The use of the trifluoroacetamide protecting group is critical as it is stable under the conditions of these reactions and can be cleanly removed at a later stage to yield the desired 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. nih.gov This synthetic route highlights the strategic importance of trifluoroacetamide derivatives as intermediates in the construction of more complex molecules.

Table 1: Key Intermediates in the Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine

Compound NameRole in Synthesis
2-AminoindanStarting material
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideProtected intermediate allowing for regioselective functionalization of the indane ring
5,6-diethyl-2,3-dihydro-1H-inden-2-amineFinal key intermediate for Indacaterol synthesis

Indanyl Backbone Integration into Complex Bioactive Molecules

The rigid, bicyclic structure of the indane nucleus is considered a "privileged scaffold" in medicinal chemistry. This means that this particular chemical framework is capable of binding to multiple biological targets, making it an attractive starting point for the design of novel therapeutic agents. The integration of the this compound backbone into larger, more complex molecules is a prime example of this principle in action.

The most prominent example of the integration of this indanyl backbone is in the structure of Indacaterol. researchgate.netchemicalbook.com In the synthesis of this drug, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is coupled with a side chain containing a quinolinone moiety. chemicalbook.com This union results in a molecule with a highly specific pharmacological profile, acting as a potent and long-acting β2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD). chemicalbook.com

The indanyl portion of Indacaterol plays a crucial role in its binding to the β2-adrenoceptor. The diethyl substitutions on the aromatic ring are believed to contribute to the high lipophilicity of the molecule, which is a factor in its long duration of action. The specific stereochemistry of the amine group on the indane ring is also critical for its biological activity.

While the primary documented application of the this compound scaffold is in the synthesis of Indacaterol and its analogs, the broader class of aminoindanes has been explored for a variety of other biological activities, including potential neurological effects. ontosight.ai The successful incorporation of the this compound backbone into a clinically significant drug like Indacaterol underscores the value of this scaffold in drug discovery and development.

Table 2: Bioactive Molecule Incorporating the Indanyl Backbone

Complex Bioactive MoleculeTherapeutic ClassRole of the Indanyl Backbone
IndacaterolLong-acting β2-adrenoceptor agonistForms a key part of the molecule responsible for receptor binding and contributes to its long duration of action.

Role of N,n Diethyl 2,3 Dihydro 1h Inden 2 Amine in Chemical Transformations and Synthetic Applications

Utility as a Chiral Building Block in Organic Synthesis

The indane scaffold is recognized as a "privileged" structure in asymmetric synthesis due to its conformational rigidity and the potential for stereochemical control. acs.org Chiral amines and their derivatives are frequently employed as chiral auxiliaries or ligands in enantioselective reactions to induce stereoselectivity. nih.gov While the broader class of chiral indane-based ligands and catalysts has been developed and successfully applied in various asymmetric electrophilic reactions, specific documented examples detailing the use of enantiomerically pure N,N-diethyl-2,3-dihydro-1H-inden-2-amine as a chiral auxiliary or catalyst in a specific asymmetric transformation are not extensively reported in the reviewed literature.

However, the potential for its application can be inferred from the development of various indane-based chiral catalysts. These catalysts often derive their stereochemical control from the fixed geometry of the indane backbone. acs.org For instance, indane-based chiral amino aryl chalcogenide catalysts have been shown to be effective in a variety of asymmetric electrophilic reactions of alkenes, alkynes, and arenes. acs.org The design of these catalysts often involves modifying the amino group of the indane structure to fine-tune the steric and electronic properties, which in turn influences the enantioselectivity of the catalyzed reaction.

The general principle of using a chiral amine as a building block involves its temporary incorporation into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary can be cleaved and recovered. Given the structural features of this compound, it could potentially be utilized in such a capacity, for example, in asymmetric alkylation or aldol reactions, though specific research to this effect is not prominent.

Precursor for Indane-Derived Compounds

One of the most significant roles of the 2-aminoindan (B1194107) framework, from which this compound is derived, is as a precursor for more complex indane derivatives. A notable example is the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a key intermediate in the production of the pharmaceutical agent Indacaterol. researchgate.netgoogle.com

The synthesis of this diethyl-substituted indane derivative typically starts from 2-aminoindan. The process involves a sequence of protection and functionalization steps. A common synthetic route is outlined below:

StepReactionReagents and ConditionsProduct
1Protection of the amine groupTrifluoroacetic anhydride or other protecting groupsN-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
2First Friedel-Crafts AcetylationAcetyl chloride, Lewis acid (e.g., AlCl₃)N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
3First ReductionHydrogenation (e.g., H₂, Pd/C)N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
4Second Friedel-Crafts AcetylationAcetyl chloride, Lewis acid (e.g., AlCl₃)N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
5Second ReductionHydrogenation (e.g., H₂, Pd/C)N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
6DeprotectionHydrolysis (e.g., acid or base)5,6-diethyl-2,3-dihydro-1H-inden-2-amine

This table is a generalized representation of the synthetic sequence described in the literature. researchgate.netgoogle.com

This multi-step synthesis highlights the role of the protected 2-aminoindan as a scaffold for the regioselective introduction of substituents onto the aromatic ring. researchgate.net The N,N-diethyl derivative can be conceptualized within this framework, either by starting with this compound and protecting the tertiary amine if necessary for certain reaction conditions, or by diethylation of the primary amine at an appropriate stage of the synthesis.

Reagent in the Synthesis of Quinolinone Compounds and Related Scaffolds

The application of this compound and its derivatives in the synthesis of quinolinone compounds is primarily demonstrated through the synthesis of Indacaterol. This long-acting beta-adrenoceptor agonist contains both an indane and a quinolinone moiety. The synthesis of Indacaterol involves the coupling of the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine portion with a suitable 8-hydroxyquinolinone precursor. researchgate.net

The key reaction is the formation of a C-N bond between the amine of the indane derivative and an electrophilic center on the quinolinone side chain, typically an epoxide. This reaction unites the two key structural fragments of the final drug molecule.

While this demonstrates the use of an indane amine to construct a molecule containing a quinolinone scaffold, there is limited evidence in the surveyed literature to suggest that this compound is a general reagent used in the primary synthesis of the quinolinone ring system itself through classical methods like the Knorr or Friedländer synthesis. nih.gov These methods typically involve the condensation of anilines with β-ketoesters or β-dicarbonyl compounds, followed by cyclization. The role of the indane amine in this context is as a nucleophile that is coupled to a pre-formed quinolinone ring.

Application in the Construction of Advanced Synthetic Intermediates

The utility of this compound and its parent compound, 2-aminoindan, is well-established in the creation of advanced synthetic intermediates, particularly for the pharmaceutical industry. The most prominent example is its role as a precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, which is a key intermediate for the β2-adrenoceptor agonist, Indacaterol, used in the management of chronic obstructive pulmonary disease (COPD). google.com

The synthesis of this advanced intermediate from 2-aminoindan is a multi-step process that builds complexity on a relatively simple starting material. researchgate.netgoogle.com The process involves the strategic protection of the amine functionality to allow for selective aromatic substitution via Friedel-Crafts reactions. This controlled, stepwise modification of the indane core demonstrates its value as a foundational element in a longer synthetic campaign.

The resulting diethyl-substituted indane amine is considered an advanced intermediate due to the multiple synthetic steps required for its preparation and its specific design for incorporation into a final active pharmaceutical ingredient. The properties of the indane ring system, such as its rigidity and lipophilicity, are often crucial for the pharmacological activity of the final product.

Q & A

Q. Basic Characterization Tools

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns and confirm N-ethyl group integration. NOESY experiments resolve spatial proximity of substituents on the indene ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for derivatives with isotopic labeling.

Q. Advanced Structural Elucidation

  • X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves absolute stereochemistry and crystal packing effects. ORTEP-3 software generates graphical representations of thermal ellipsoids for assessing bond angles and torsional strain .
  • Dynamic NMR (DNMR) : Detects conformational exchange in solution, such as ring puckering or N-ethyl group rotation, by analyzing temperature-dependent line broadening .

How can computational modeling predict the pharmacological activity of this compound derivatives?

Q. Advanced Methodological Approach

  • Pharmacophore Modeling : Define critical interactions (e.g., hydrogen bonding, hydrophobic pockets) using tools like Schrödinger Suite. For example, a cis-(1S,2R)-aminoindanol scaffold mimics tyrosine residues in aggrecanase inhibitors, enabling rational design of selective compounds .
  • Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., AMPA receptors) under physiological conditions. MM-PBSA/GBSA calculations quantify free energy contributions of key residues .
  • ADMET Prediction : Tools like SwissADME evaluate logP, blood-brain barrier permeability, and cytochrome P450 interactions to prioritize derivatives for in vivo testing .

What strategies improve the stability of this compound under experimental conditions?

Q. Basic Stability Protocols

  • Storage : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of amine groups.
  • Light Sensitivity : Amber glassware or aluminum foil wrapping mitigates photodegradation .

Q. Advanced Degradation Analysis

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm) to identify degradation products via LC-MS.
  • Mechanistic Insights : Hydrolysis of the ethylamine group is a common degradation pathway; stabilizing additives (e.g., antioxidants like BHT) can extend shelf life .

How do structural modifications to the indene ring or amine groups alter biological activity?

Q. Case Study: Aggrecanase Inhibitors

  • Scaffold Optimization : Replacing the indene ring with a benzodioxole moiety (e.g., in compound 11) improved selectivity for aggrecanase over MMP-1 by >100-fold .
  • Amine Substitution : N-methyl derivatives exhibit reduced CNS penetration due to increased polarity, while N,N-diethyl analogs enhance lipophilicity and bioavailability .

Q. Advanced Process Chemistry

  • Solvent Selection : Transition from neat acetyl chloride to greener solvents (e.g., cyclopentyl methyl ether) while maintaining regioselectivity.
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported AlCl3_3) reduce metal leaching in Friedel-Crafts steps .
  • Purification : Switch from column chromatography to crystallization for higher throughput. Particle size analysis ensures consistent filtration rates .

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